1-Hydroxytrimazosin

Description

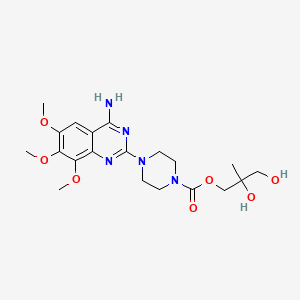

1-Hydroxytrimazosin is a metabolite identified in studies analyzing the extracellular products of Bacillus subtilis subsp. stecoris. It is characterized by a hydroxyl group attached to the parent compound, trimazosin, a quinazoline-derived alpha-1 adrenergic receptor antagonist used clinically for hypertension management. The hydroxylation likely alters its physicochemical properties, such as polarity and solubility, which may influence its pharmacokinetic profile and biological activity.

Propriétés

Numéro CAS |

88321-10-2 |

|---|---|

Formule moléculaire |

C20H29N5O7 |

Poids moléculaire |

451.5 g/mol |

Nom IUPAC |

(2,3-dihydroxy-2-methylpropyl) 4-(4-amino-6,7,8-trimethoxyquinazolin-2-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C20H29N5O7/c1-20(28,10-26)11-32-19(27)25-7-5-24(6-8-25)18-22-14-12(17(21)23-18)9-13(29-2)15(30-3)16(14)31-4/h9,26,28H,5-8,10-11H2,1-4H3,(H2,21,22,23) |

Clé InChI |

VEBRPYJKGGXNTN-UHFFFAOYSA-N |

SMILES |

CC(CO)(COC(=O)N1CCN(CC1)C2=NC3=C(C(=C(C=C3C(=N2)N)OC)OC)OC)O |

SMILES canonique |

CC(CO)(COC(=O)N1CCN(CC1)C2=NC3=C(C(=C(C=C3C(=N2)N)OC)OC)OC)O |

Synonymes |

1-hydroxytrimazosin 2-hydroxy-2-hydroxymethylpropyl-4(4-amino-6,7,8-trimethoxy-2-quinazolinyl)-1-piperazine carboxylic acid CP 23,445 CP 23445 CP-23445 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Trimazosin Hydrochloride

- Structure : Trimazosin (CAS: 53746-46-6) is a quinazoline derivative with a piperazinyl side chain. The parent compound lacks the hydroxyl group present in 1-Hydroxytrimazosin.

- Pharmacology : As an alpha-1 adrenergic blocker, trimazosin reduces blood pressure by vasodilation. Its metabolite, this compound, may retain partial receptor affinity but with modified absorption and excretion due to increased hydrophilicity.

- Clinical Use : Approved for hypertension, trimazosin’s therapeutic effects are well-documented, whereas this compound’s bioactivity remains understudied .

Hydroxysimazine (2-Hydroxysimazine)

- Structure: A triazine derivative with hydroxyl and ethylamino substituents (CAS: 2599-11-3). Unlike this compound’s quinazoline core, hydroxysimazine features a triazinone ring.

- Function : Hydroxysimazine is a degradation product of simazine, a herbicide. The hydroxyl group enhances environmental persistence but reduces herbicidal activity compared to its chlorinated precursor.

- Toxicity : Simazine derivatives are associated with endocrine-disrupting effects, while this compound’s toxicity profile is uncharacterized .

Fenpyroximate

- Structure : An acaricide with a pyrazole moiety, unrelated to quinazolines or triazines.

- Activity : In the same metabolomics study, fenpyroximate showed comparable retention time (5.91 min) to this compound but a higher VIP score (1.90 vs. 1.87), indicating stronger discriminatory power in the model .

Comparative Data Table

| Compound | Core Structure | Key Substituents | Biological Role | VIP Score | FC | p-value |

|---|---|---|---|---|---|---|

| This compound | Quinazoline | Hydroxyl, piperazinyl | Metabolite (potential antimicrobial) | 1.87 | 0.75 | <0.01 |

| Trimazosin | Quinazoline | Piperazinyl | Antihypertensive | N/A | N/A | N/A |

| Hydroxysimazine | Triazinone | Hydroxyl, ethylamino | Herbicide degradation product | N/A | N/A | N/A |

| Fenpyroximate | Pyrazole | Benzoyl, methoxy | Acaricide | 1.90 | 0.69 | <0.01 |

Key Research Findings

Structural Impact on Activity : Hydroxylation in this compound may reduce membrane permeability compared to trimazosin, limiting its CNS penetration but enhancing renal excretion .

agricultural) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.